molecular formula C19H26O2 B129090 3beta-Hydroxyandrosta-5,15-dien-17-one CAS No. 17921-63-0

3beta-Hydroxyandrosta-5,15-dien-17-one

Cat. No.: B129090
CAS No.: 17921-63-0
M. Wt: 286.4 g/mol
InChI Key: XGAZYVFYLADCPH-USOAJAOKSA-N
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Description

3beta-Hydroxyandrosta-5,15-dien-17-one: is a biochemical compound with the molecular formula C19H26O2 and a molecular weight of 286.41 g/mol . This compound is part of the androstane family and is known for its unique structure, which includes a hydroxyl group at the 3-beta position and a double bond between the 5th and 15th carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-Hydroxyandrosta-5,15-dien-17-one can be achieved through various synthetic routes. One common method involves the microbial hydroxylation of dehydroepiandrosterone (DHEA). This process typically uses strains of microorganisms such as Gibberella zeae to introduce a hydroxyl group at the desired position . The reaction conditions often include maintaining a specific pH and temperature to optimize the yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale microbial fermentation processes. These processes are designed to maximize the yield and purity of the compound. The use of bioreactors and controlled fermentation conditions ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3beta-Hydroxyandrosta-5,15-dien-17-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a ketone.

    Reduction: The double bonds can be reduced to single bonds.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are often used.

    Substitution: Reagents like can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as 3-keto-androsta-5,15-dien-17-one and 3-chloro-androsta-5,15-dien-17-one .

Scientific Research Applications

3beta-Hydroxyandrosta-5,15-dien-17-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3beta-Hydroxyandrosta-5,15-dien-17-one involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, influencing various physiological processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with steroid hormone receptors and enzymes involved in steroid metabolism .

Comparison with Similar Compounds

3beta-Hydroxyandrosta-5,15-dien-17-one can be compared with other similar compounds in the androstane family, such as:

    3beta-Hydroxyandrost-5-en-17-one:

    Androsterone: A metabolite of testosterone with weak androgenic activity.

    Epiandrosterone: An isomer of androsterone with similar properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14-decahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,5-6,13-16,20H,4,7-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAZYVFYLADCPH-USOAJAOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3C=CC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C=CC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453588
Record name 3beta-hydroxyandrosta-5,15-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17921-63-0
Record name 3beta-hydroxyandrosta-5,15-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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